molecular formula C48H64N6O14S2 B1244129 Phenoxymethylpenicillin benzathine CAS No. 63690-57-3

Phenoxymethylpenicillin benzathine

Cat. No. B1244129
CAS RN: 63690-57-3
M. Wt: 1013.2 g/mol
InChI Key: WGLORUYLLMHSJU-CJHXQPGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenoxymethylpenicillin benzathine is a useful research compound. Its molecular formula is C48H64N6O14S2 and its molecular weight is 1013.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenoxymethylpenicillin benzathine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenoxymethylpenicillin benzathine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63690-57-3

Product Name

Phenoxymethylpenicillin benzathine

Molecular Formula

C48H64N6O14S2

Molecular Weight

1013.2 g/mol

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate

InChI

InChI=1S/2C16H18N2O5S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1

InChI Key

WGLORUYLLMHSJU-CJHXQPGBSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O

Origin of Product

United States

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